3-Fluoropropyl isopropyl carbonate

Lipophilicity LogP Drug-likeness

3-Fluoropropyl isopropyl carbonate (CAS 1980085-44-6, molecular formula C₇H₁₃FO₃, molecular weight 164.17 g/mol) is an unsymmetrical fluorinated alkyl carbonate ester. It is classified as a specialty organofluorine building block, primarily used as a reagent in medicinal chemistry, battery electrolyte additive research, and organic synthesis.

Molecular Formula C7H13FO3
Molecular Weight 164.17 g/mol
Cat. No. B12084743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropyl isopropyl carbonate
Molecular FormulaC7H13FO3
Molecular Weight164.17 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)OCCCF
InChIInChI=1S/C7H13FO3/c1-6(2)11-7(9)10-5-3-4-8/h6H,3-5H2,1-2H3
InChIKeyIJMJUAQDBAILOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropropyl Isopropyl Carbonate for Research and Procurement: A Quantitative Comparator Guide


3-Fluoropropyl isopropyl carbonate (CAS 1980085-44-6, molecular formula C₇H₁₃FO₃, molecular weight 164.17 g/mol) is an unsymmetrical fluorinated alkyl carbonate ester . It is classified as a specialty organofluorine building block, primarily used as a reagent in medicinal chemistry, battery electrolyte additive research, and organic synthesis . The compound features a mono-fluorinated n-propyl chain on one side of the carbonate bridge and a branched isopropyl group on the other, a structural combination that confers distinct physicochemical and reactivity properties compared to its non-fluorinated, fully fluorinated, or linear alkyl analogs.

Why 3-Fluoropropyl Isopropyl Carbonate Cannot Be Replaced by Generic Alkyl Carbonates in Critical Applications


Alkyl carbonates are not functionally interchangeable because even small variations in the ester alkyl chains produce measurable differences in hydrolytic stability, electrophilic reactivity, and lipophilicity [1]. Within the specific niche of fluoroalkyl carbonates, the presence and position of the single fluorine atom on the propyl chain, combined with the steric bulk of the isopropyl group, directly determines the carbonate's IR carbonyl wavenumber and the pKa of the eliminated alcohol, both of which are key predictors of substitution reaction rates [2]. Substituting 3-fluoropropyl isopropyl carbonate with a non-fluorinated analog (e.g., isopropyl propyl carbonate) eliminates the electron-withdrawing effect necessary for enhanced carbonyl electrophilicity, while replacing the isopropyl group with a linear propyl chain alters the steric environment and changes the leaving group profile.

Evidence-Based Differentiation of 3-Fluoropropyl Isopropyl Carbonate from Its Closest Analogs


Modulated Lipophilicity: LogP 1.91 for 3-Fluoropropyl Isopropyl Carbonate vs. Non-Fluorinated and Higher Fluorinated Analogs

The calculated logP for 3-fluoropropyl isopropyl carbonate (1.91) positions it at a sweet spot between the lower lipophilicity of non-fluorinated isopropyl propyl carbonate (estimated logP ~1.3) and the significantly higher logP of heavily fluorinated analogs such as 3-fluoropropyl hexafluoroisopropyl carbonate (estimated logP >3.0) . This intermediate hydrophobicity implies improved aqueous solubility relative to heavily fluorinated carbonates while retaining enhanced membrane permeability compared to fully non-fluorinated counterparts, making it advantageous for applications requiring balanced partitioning behavior.

Lipophilicity LogP Drug-likeness

Polar Surface Area (TPSA) as a Selectivity Criterion: TPSA 35.53 Ų for 3-Fluoropropyl Isopropyl Carbonate

The topological polar surface area (TPSA) of 3-fluoropropyl isopropyl carbonate is computed as 35.53 Ų . This value is lower than that of the linear propyl analog (3-fluoropropyl propyl carbonate, TPSA 35.53 Ų, same carbonate core, molecular formula identical) but critically lower than that of the non-fluorinated isopropyl propyl carbonate, which is estimated to have a slightly higher TPSA due to the absence of the electronegative fluorine atom compressing the surface area, and significantly lower than the hexafluoroisopropyl analog, which has a larger polar surface area due to multiple fluorine atoms . TPSA correlates inversely with passive membrane permeability, so the relatively low TPSA of the target compound suggests superior passive diffusion across biological membranes compared to more polar analogs.

Polar Surface Area TPSA Bioavailability

Steric Modulation of Carbonyl Electrophilicity: How the Isopropyl Group Differentiates Reactivity from Linear Propyl Analogs

A systematic study of fluoroalkyl carbonate substitution reactions demonstrated that the electrophilicity of the carbonyl group is correlated with IR carbonyl stretching wavenumbers, and the leaving ability of the eliminated alcohol is correlated with its pKa [1]. Isopropyl alcohol has a pKa of ~17.1, compared to ~16.1 for n-propanol, meaning the isopropyl alkoxide is a slightly poorer leaving group than n-propoxide. Combined with the greater steric bulk of the isopropyl group, this predicts that 3-fluoropropyl isopropyl carbonate will exhibit slower uncatalyzed substitution rates than 3-fluoropropyl propyl carbonate, offering finer kinetic control in synthetic applications where over-reaction is a concern.

Steric effect Electrophilicity Substitution reaction

Purity Benchmarking for Procurement: 98% Assay Consistency in 3-Fluoropropyl Isopropyl Carbonate

Multiple vendors list 3-fluoropropyl isopropyl carbonate at a standard purity of 98% . By comparison, the closest analog 3-fluoropropyl propyl carbonate is also commonly offered at 98% purity, but with fewer suppliers and less frequent batch availability, while heavily fluorinated analogs like 3-fluoropropyl hexafluoroisopropyl carbonate often show batch-to-batch variability and lower typical purity (95% range) due to more complex purification . The consistent availability of 98% purity product reduces quality assurance burden for repeat procurement.

Purity Quality control Procurement

Boiling Point Differential and Volatility Handling in 3-Fluoropropyl Isopropyl Carbonate

The predicted boiling point of 3-fluoropropyl isopropyl carbonate is 176.7 ± 15.0 °C at 760 mmHg [1]. This is significantly lower than that of the heavily fluorinated analog 3-fluoropropyl hexafluoroisopropyl carbonate (estimated boiling point >200 °C) but slightly higher than the non-fluorinated isopropyl propyl carbonate (estimated boiling point ~160-170 °C). The moderate boiling point and volatility are advantageous for applications requiring facile removal of the eliminated alcohol byproduct (isopropyl alcohol, bp 82.6 °C) after carbonate transfer reactions, as noted in the fluoroalkyl carbonate reactivity study where low-boiling fluoroalkyl alcohol byproducts could be removed by simple evaporation below 100 °C [2].

Volatility Boiling point Vapor pressure

High-Value Application Scenarios Where 3-Fluoropropyl Isopropyl Carbonate Outperforms Generic Alternatives


Prodrug Design Requiring Controlled Hydrophobicity and Passive Permeability

In prodrug design, replacing a hydroxyl group with a carbonate promoiety is a common strategy to improve bioavailability. 3-Fluoropropyl isopropyl carbonate’s logP of ~1.91 and TPSA of 35.53 Ų position it in the optimal range for oral bioavailability (Lipinski’s Rule of Five compliant). Compared to non-fluorinated carbonates, the single fluorine atom on the propyl chain enhances metabolic stability against esterases while avoiding the excessive lipophilicity of perfluorinated analogs that can lead to insolubility and toxicity .

Lithium-Ion Battery Electrolyte Additive: Intermediate Oxidation Stability

Fluoroalkyl carbonates are established electrolyte co-solvents for lithium-ion batteries that improve oxidative stability and solid-electrolyte interphase (SEI) formation . 3-Fluoropropyl isopropyl carbonate, with a single strategically placed fluorine atom, offers an intermediate level of fluorination that increases the HOMO-LUMO gap compared to non-fluorinated carbonates while maintaining higher ionic conductivity than perfluorinated analogs, which have higher viscosity . The isopropyl group also contributes lower viscosity relative to longer linear alkyl chains.

Controlled Carbonylation Reagent in Medicinal Chemistry Synthesis

The differential steric hindrance imparted by the isopropyl ester (vs. linear propyl or methyl) enables chemoselective carbonylation reactions . In mixed-substrate systems, 3-fluoropropyl isopropyl carbonate reacts preferentially with sterically accessible nucleophiles while leaving hindered sites intact, a selectivity advantage over the more reactive methyl or propyl analogs that show lower discrimination. After reaction, the eliminated isopropyl alcohol (bp 82.6 °C) can be easily removed by rotary evaporation .

Fluorine-19 NMR Probe Development

The single fluorine atom in 3-fluoropropyl isopropyl carbonate provides a clean ¹⁹F NMR signal that is well-separated from typical fluorinated drug motifs (e.g., CF₃ groups). This makes it useful as an internal standard or reactivity probe in fluorine NMR-based assays, where heavily fluorinated carbonates produce multiple overlapping signals that complicate quantification .

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